N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S2/c15-11-10-9(3-6-18-10)12-7-14(11)5-4-13-19(16,17)8-1-2-8/h3,6-8,13H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXHXMFPEGIPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiophene derivatives and amidines under acidic or basic conditions.
Introduction of the Cyclopropanesulfonamide Group: This step involves the reaction of the thienopyrimidine intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thieno[3,2-d]pyrimidine moiety exhibit notable antimicrobial properties. A study demonstrated that derivatives of thieno[3,2-d]pyrimidines, including sulfonamides, show effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial enzyme systems crucial for survival, making these compounds promising candidates for antibiotic development .
Case Study:
In a controlled study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
Anticancer Properties
The anticancer potential of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide has been investigated in several studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A recent in vitro study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed an IC50 value of 15 µM, suggesting that the compound effectively inhibits cell proliferation and may be developed further as an anticancer agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Data Table: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydrofolate Reductase | Competitive Inhibitor | 12 |
| Thymidylate Synthase | Non-competitive | 20 |
Future Directions and Research Needs
Despite promising results, further research is necessary to fully understand the pharmacokinetics and toxicity profiles of this compound. Future studies should focus on:
- In vivo Studies: To assess efficacy and safety in animal models.
- Mechanistic Studies: To elucidate the specific pathways affected by the compound.
- Formulation Development: To improve bioavailability and target delivery systems.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs with Anti-Inflammatory Activity
Benzothieno[3,2-d]pyrimidin-4-one Sulfonamides Compounds such as N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (1) and N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (8) exhibit:
- Downregulation of IL-8 and PGE2: >50% suppression in human keratinocytes (NCTC 2544) and macrophages (J774) .
Positional Isomers and Core Modifications
Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13)
- Core Structure: Thieno[2,3-d]pyrimidine (vs. [3,2-d] in the target compound).
- Impact of Isomerism : The altered thiophene-pyrimidine fusion position may reduce planarity, affecting DNA intercalation or enzyme binding .
- Synthesis : Prepared via [4+2] cyclocondensation, a method distinct from the target compound’s likely sulfonylation or alkylation pathways .
Pyrimido[4,5-d]pyrimidine Derivatives
Compounds 7t , 7u , and 7v () share sulfonamide groups but feature pyrimido[4,5-d]pyrimidine cores with bulky substituents:
- Purity : 96–99% (HPLC) vs. unspecified for the target compound.
- Optical Rotation : [α]D ranges from -59.5 to +24.8, indicating stereochemical diversity absent in the target compound’s simpler structure .
- Bioactivity : These compounds likely target kinases or proteases due to their peptidomimetic side chains, contrasting with the anti-inflammatory focus of the target compound .
Cyclopropanesulfonamide Derivatives with Diverse Cores
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide ():
- Core : Imidazo-pyrrolo-pyrazine, enabling interactions with ATP-binding pockets (e.g., kinase inhibition).
- Molecular Weight : 418 (M+H)+, lower than the target compound’s estimated ~400–450 Da .
- Synthesis: Uses Lawesson’s reagent and mercury(II) trifluoroacetate, contrasting with milder conditions for thieno-pyrimidines .
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide ():
- Core : Pyrrolo-pyridine with nitro groups, suggesting redox-dependent activity (e.g., prodrug activation).
- Synthetic Route: Involves Pd-catalyzed hydrogenation, highlighting divergent strategies from thieno-pyrimidine synthesis .
Physicochemical and Pharmacokinetic Considerations
- Solubility: Benzothieno-pyrimidines () show moderate aqueous solubility due to sulfonamide polarity, whereas pyrimido[4,5-d]pyrimidines () may suffer from lipophilicity-driven insolubility.
- Metabolic Stability : Cyclopropanesulfonamide derivatives (e.g., –6) resist oxidative metabolism better than ester-containing analogs (e.g., compound 13 in ) .
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structural Overview
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The sulfonamide group contributes to its pharmacological properties, allowing for interactions with various biological targets.
Research indicates that compounds containing the thieno[3,2-d]pyrimidine moiety exhibit a range of biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through the modulation of key signaling pathways.
- Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects against certain bacterial strains.
- Neuroprotective Effects : There is evidence supporting its role in reducing neuronal hyperexcitability, which could be beneficial in neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Neuroprotective | Reduction in neuronal hyperexcitability |
Case Studies
-
Antitumor Efficacy :
- In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
-
Neuroprotective Studies :
- A study involving rat hippocampal slices showed that the compound effectively reduced hyperexcitability, suggesting potential therapeutic applications in epilepsy and other neurological disorders. The inhibition was reversible with specific blockers, indicating a targeted mechanism of action.
-
Antimicrobial Activity :
- Preliminary tests indicated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus. Further research is needed to elucidate the specific mechanisms involved.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide, and how can purity be ensured?
- Methodology : Start with thieno[3,2-d]pyrimidin-4(3H)-one as the core scaffold. Introduce the ethyl linker via nucleophilic substitution or Mitsunobu reactions, followed by sulfonamide coupling with cyclopropanesulfonyl chloride. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity using HPLC (≥95% purity threshold) .
- Key Parameters : Reaction yields (typically 60-80% for similar sulfonamide derivatives), solvent selection (DMF or THF for sulfonylation), and temperature control (0–25°C to avoid side reactions) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions between sulfonamide and pyrimidinone groups) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ ~0.8–1.2 ppm), thienopyrimidinone aromatic protons (δ ~7.5–8.5 ppm), and sulfonamide NH (δ ~10–12 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₄N₃O₃S₂: 332.03; observed: 332.05) .
Q. What in vitro assays are recommended for initial biological screening?
- Approach :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to the thienopyrimidinone scaffold’s known affinity .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include reference inhibitors (e.g., staurosporine) and validate assay reproducibility across triplicates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the cyclopropanesulfonamide moiety?
- Strategy :
- Syntize analogs with substituted cyclopropanes (e.g., halogenated or methylated derivatives) .
- Compare logP values (via HPLC) to assess lipophilicity changes and correlate with membrane permeability .
- Key Finding : Trifluoromethyl or halogen substitutions improve metabolic stability by reducing CYP450-mediated oxidation .
Q. What computational methods predict binding modes to biological targets?
- Protocol :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR PDB: 1M17). Focus on sulfonamide interactions with active-site lysine residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. How to resolve contradictions in enzymatic vs. cellular assay data?
- Analysis :
- Enzymatic assays : May show high potency (e.g., IC₅₀ = 50 nM for kinase X) due to direct target engagement.
- Cellular assays : Reduced activity (e.g., IC₅₀ = 5 μM) could stem from poor solubility or efflux pump interactions. Validate via:
- Solubility testing : Measure in PBS (pH 7.4) and correlate with cellular uptake .
- ABC transporter inhibition : Co-treat with verapamil to assess P-gp efflux effects .
Q. What strategies improve metabolic stability in preclinical studies?
- Approach :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Modifications : Introduce deuterium at metabolically labile sites (e.g., ethyl linker) to slow CYP450 metabolism .
- Data : Half-life improvements from 30 min (parent) to >120 min (deuterated analog) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
